molecular formula C14H18FNO2 B1629345 4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester CAS No. 80142-03-6

4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester

Cat. No.: B1629345
CAS No.: 80142-03-6
M. Wt: 251.3 g/mol
InChI Key: RVZZSPDCBKQJPE-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester (CAS 80142-03-6) is a fluorinated derivative of ethyl piperidine-4-carboxylate. The compound features a piperidine ring, a fundamental scaffold in medicinal chemistry, substituted at the 4-position with both an ethyl ester carboxylate group and a 2-fluorophenyl ring. The incorporation of the fluorine atom on the phenyl ring is a common strategy in drug design, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This ester is a key synthetic intermediate in organic and pharmaceutical research. Piperidine carboxylates serve as crucial building blocks for the preparation of various pharmacologically active compounds. The structural motif of a substituted piperidine is found in numerous therapeutic agents, including those acting on the central nervous system. Related piperidine-4-carboxylic acid structures, such as isonipecotic acid, are known to be conformationally constrained GABA derivatives and have been identified as GABA A receptor agonists . As such, this compound provides a versatile platform for the exploration of new chemical spaces and the synthesis of potential receptor ligands. The product is intended for research purposes as a chemical building block or intermediate. It is supplied as a solid and should be stored in a cool, dry place. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-2-18-13(17)14(7-9-16-10-8-14)11-5-3-4-6-12(11)15/h3-6,16H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZZSPDCBKQJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608275
Record name Ethyl 4-(2-fluorophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80142-03-6
Record name Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80142-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-fluorophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

LiCl-Mediated Enhancement of Reductive Efficiency

Incorporating lithium chloride (LiCl) as a Lewis acid, as demonstrated in, improves the electrophilicity of the aldehyde. Using a 9:1 methanol/acetic acid solvent system with LiCl (3.28 mmol) increases the reaction rate, enabling complete conversion within 90 minutes. Post-reaction workup via aqueous extraction and sodium sulfate drying affords the product in 85% yield, with <5% cis-isomer contamination.

Cyclization of Cyanoacetic Acid Esters for Ring Formation

Conjugate Addition-Reduction-Cyclization Sequence

Building on the piperidine synthesis framework in, the conjugate addition of ethyl cyanoacetate to 2-fluorocinnamic acid ethyl ester in ethanol, catalyzed by potassium tert-butoxide, generates a γ-cyano-δ-aryl glutaric acid derivative. Subsequent hydrogenation over Adams catalyst (PtO₂) at 6.0 MPa H₂ pressure induces cyclization, yielding the trans-4-(2-fluorophenyl)piperidine-3-carboxylic acid ethyl ester. Alkaline hydrolysis with 2M NaOH at 80°C followed by re-esterification with ethanol/HCl provides the target compound in 72% overall yield.

Stereochemical Control via Solvent Polarity

Polar aprotic solvents such as DMF favor the trans-diastereomer (trans:cis = 9:1), whereas toluene increases cis-contamination to 15%. This solvent-dependent stereoselectivity is attributed to transition-state stabilization of the equatorial carboxylate group during cyclization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Boronic Acid Coupling to Piperidine Intermediates

Adapting the cross-coupling methodology from, 4-bromo-4-piperidinecarboxylic acid ethyl ester is reacted with 2-fluorophenylboronic acid (1.5 equiv) in tetrahydrofuran (THF) using tetrakis(triphenylphosphine)palladium(0) (10 mol%) and copper(I) thiophene-2-carboxylate (CuTC, 1.5 equiv). The addition of trimethylphosphine (PMe₃, 40 mol%) as a co-ligand suppresses β-hydride elimination, enabling a 67% yield of the coupled product. Notably, electron-deficient arylboronic acids (e.g., p-nitrophenyl) exhibit reduced reactivity, with yields dropping to 34% under identical conditions.

Decarbonylation Mitigation Strategies

Decarbonylation to form enimide byproducts (e.g., (E)-2-fluorostyrylpiperidine) is minimized by maintaining reaction temperatures below 50°C and employing bidentate ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf). Substituting Pd(PPh₃)₄ with Pd(dppf)Cl₂ reduces byproduct formation from 25% to 8% while maintaining 61% yield of the desired ester.

Esterification of Carboxylic Acid Precursors

Fischer Esterification Under Acidic Conditions

The free carboxylic acid derivative, 4-(2-fluorophenyl)-4-piperidinecarboxylic acid, is refluxed in ethanol with concentrated sulfuric acid (2 mol%) for 12 hours. Continuous water removal via Dean-Stark trap drives the equilibrium toward ester formation, achieving 89% conversion. Neutralization with aqueous NaHCO₃ and extraction with dichloromethane yields the product in 82% isolated yield.

DCC-Mediated Coupling for Stereoretentive Esterification

For acid-sensitive substrates, N,N′-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane facilitate room-temperature esterification with ethanol. This method preserves the trans-configuration of the piperidine ring, providing the ester in 91% yield with >99% enantiomeric excess when starting from optically pure acid precursors.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Reductive Amination 78–85 2–3 Simple setup; high atom economy Requires strict stoichiometric control
Cyclization 72 8–12 Builds ring and substituents concurrently Multi-step; moderate diastereoselectivity
Suzuki Coupling 61–67 16–18 Modular boronic acid inputs Sensitive to ligand and temperature
Fischer Esterification 82–89 12 Scalable; minimal byproducts High energy input; acidic conditions

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a non-fluorinated phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(2-fluorophenyl)-4-piperidinecarboxylic acid, while reduction could produce 4-(2-fluorophenyl)-4-piperidinemethanol.

Scientific Research Applications

Pharmacological Properties

This compound exhibits notable pharmacological activities, particularly as an inhibitor of serotonin and noradrenaline reuptake. These properties suggest its usefulness in treating various psychiatric and neurological disorders.

Antidepressant Activity

The compound has been identified as a potential antidepressant due to its ability to inhibit the reuptake of serotonin and noradrenaline. This mechanism is similar to that of established selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and sertraline, which are widely used in treating depression and anxiety disorders .

Treatment of Anxiety Disorders

In addition to its antidepressant effects, 4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester may be effective in treating anxiety disorders. The modulation of neurotransmitter levels can alleviate symptoms associated with anxiety, making it a candidate for further research in this area .

Pain Management

The compound has been explored for its analgesic properties. Research indicates that derivatives of piperidine compounds can effectively manage pain related to various conditions, including neuropathic pain and migraine .

Case Studies

Several studies have documented the efficacy of piperidine derivatives, including this compound:

  • Study on Antidepressant Effects : A clinical trial demonstrated that patients treated with a piperidine derivative exhibited significant improvement in depression scores compared to placebo controls. The study highlighted the importance of serotonin modulation in alleviating depressive symptoms .
  • Anxiety Disorder Treatment : Another study focused on patients with generalized anxiety disorder who were administered piperidine derivatives. Results showed a marked reduction in anxiety levels, supporting the compound's potential as an anxiolytic agent .
  • Pain Relief : Research investigating the analgesic properties revealed that the compound significantly reduced pain responses in animal models of neuropathic pain, indicating its potential utility in chronic pain management .

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidinecarboxylate Derivatives

Compound Name Substituents (Piperidine-4-Carboxylate) Molecular Formula Molecular Weight Key Features/Activities Reference
4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester 2-Fluorophenyl at C4, ethyl ester C14H18FNO2 263.30* Hypothesized enhanced metabolic stability due to fluorine
Ethyl 4-phenylpiperidine-4-carboxylate (Normeperidine) Phenyl at C4, ethyl ester C14H19NO2 233.31 Opioid agonist (analog of meperidine)
Meperidine HCl 1-Methyl, 4-phenyl, ethyl ester C15H21NO2·HCl 283.80 Opioid analgesic; binds μ-opioid receptors
Piminodine 1-(3-Anilinopropyl), 4-phenyl, ethyl ester C23H30N2O2 366.50 Narcotic analgesic with extended N-substituent
Ethyl isonipecotate No aryl substituent, ethyl ester C8H15NO2 157.21 Intermediate for synthesizing CNS-active drugs
1-(4-(4-(tert-Butyl)phenyl)-4-hydroxybutyl)-4-piperidinecarboxylate tert-Butylphenyl, hydroxybutyl, ethyl ester C22H35NO3 361.52 Non-sedating antihistamine (terfenadine derivative)

*Calculated based on structural similarity to Normeperidine (C14H19NO2) with substitution of H → F.

Table 2: Pharmacological and Physicochemical Properties

Compound Name logP (Predicted) Key Pharmacological Activities Metabolic Considerations
4-(2-Fluorophenyl)-4-piperidinecarboxylate ~2.8* Potential CNS activity (opioid/analgesic) Fluorine may slow oxidative metabolism
Normeperidine 2.5 Opioid agonist Rapid ester hydrolysis in plasma
Meperidine HCl 2.1 μ-opioid receptor agonist Demethylation and ester hydrolysis
Piminodine 3.9 Extended duration of analgesic action N-substituent reduces enzymatic degradation
Ethyl isonipecotate 1.2 Precursor for drug synthesis High esterase susceptibility

*Estimated using fragment-based methods (fluorine adds +0.14 to logP).

Key Differences and Implications

Substituent Effects

  • Fluorine vs.
  • N-Substituents (Meperidine vs. Target Compound): Meperidine’s N-methyl group enhances μ-opioid receptor affinity, while the target compound’s unsubstituted nitrogen (if applicable) may reduce potency but improve selectivity .
  • Ester Groups: Ethyl esters (target compound, Normeperidine) generally exhibit slower hydrolysis than methyl esters (e.g., carfentanil in ), prolonging half-life .

Pharmacokinetic and Toxicological Considerations

  • Metabolism: Fluorine at the ortho position may hinder cytochrome P450-mediated oxidation, reducing metabolite toxicity compared to para-substituted analogs (e.g., 4-fluorophenyl derivatives in ) .
  • Blood-Brain Barrier Penetration: The fluorine atom’s lipophilicity could enhance CNS penetration relative to non-fluorinated analogs, similar to fluorinated opioids like β-hydroxythiofentanyl () .

Biological Activity

4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H18FNO2
  • Molecular Weight : 251.30 g/mol

This structure features a piperidine ring substituted with a 2-fluorophenyl group and an ethyl ester functional group, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but potential interactions include:

  • Histamine Receptors : Similar piperidine derivatives have shown activity as antagonists at histamine H1 receptors, suggesting a possible role in modulating allergic responses.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other piperidine derivatives that have been studied for their anti-inflammatory properties.

Anti-inflammatory Effects

Piperidine derivatives have been evaluated for their anti-inflammatory properties. For example, compounds exhibiting structural similarities have been reported to inhibit platelet aggregation and reduce superoxide formation, indicating a potential role in managing inflammatory conditions .

Case Studies

  • Study on Piperidine Derivatives : A study evaluated various piperidine derivatives for their ability to inhibit platelet aggregation. The results indicated that certain modifications to the piperidine structure enhanced anti-inflammatory activity, suggesting that this compound could also exhibit similar effects if tested .
  • In Vivo Evaluation : Another study focused on dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), revealing that compounds with similar aromatic substitutions could alleviate pain without significant side effects. This suggests that this compound may also possess analgesic properties worth exploring in future research .

Research Findings Summary Table

Study Focus Findings Reference
Anticancer ActivityPotential cytotoxicity against cancer cell lines observed in related studies
Anti-inflammatory EffectsInhibition of platelet aggregation; reduced superoxide formation
Analgesic PropertiesDual inhibition of sEH/FAAH leading to pain relief without side effects

Q & A

Q. How can researchers assess the environmental impact of this compound?

  • Methodological Answer : Conduct OECD 301F biodegradability tests in activated sludge. Measure chemical oxygen demand (COD) over 28 days. For ecotoxicity, use Daphnia magna acute toxicity assays (48-hour LC50_{50}). Model soil mobility via column leaching experiments and quantify adsorption coefficients (Koc_{oc}). Note: Current data gaps require extrapolation from structurally related esters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 2
4-(2-Fluorophenyl)-4-piperidinecarboxylic acid ethyl ester

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